2-Nitrodiphenyl-D9
Description
2-Nitrodiphenyl-D9 (CAS RN: 38537-53-0) is a deuterated aromatic compound with the molecular formula C₁₂D₉NO₂ and a molecular weight of 208.137–208.25 (variations arise from rounding or measurement methods) . It is synthesized as a stable isotopologue of 2-nitrodiphenyl, where nine hydrogen atoms are replaced with deuterium, achieving 98 atom% isotopic purity . The compound is commercially available as a brown solid, requiring storage at 2–8°C for stability . Key suppliers include Zibo Hangyu Biotechnology (China), Weifang Yangxu Group (China), and BOC Sciences (USA), offering purities of 98–99% for research applications .
This compound is primarily utilized in environmental analysis and deuterated internal standard preparation for mass spectrometry, enabling precise quantification of non-deuterated analogs in complex matrices . Its structural backbone consists of two benzene rings linked by a single bond, with a nitro group (-NO₂) substituted at the second position of one ring .
Properties
Molecular Formula |
C12H9NO2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(2,3,4,5-tetradeuterio-6-nitrophenyl)benzene |
InChI |
InChI=1S/C12H9NO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
InChI Key |
YOJKKXRJMXIKSR-LOIXRAQWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[N+](=O)[O-])[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound involves the formation of a diphenyl structure where one phenyl ring is substituted with a nitro group at the ortho position (2-position), and the entire molecule is labeled with nine deuterium atoms (D9) typically on the phenyl rings. The preparation generally follows coupling reactions of halogenated nitroaromatic precursors or direct nitration of deuterated biphenyl compounds.
Ullmann Coupling Reaction
One of the most cited methods for preparing nitro-substituted biphenyls, including isotopically labeled analogs, is the Ullmann coupling reaction. This involves the copper- or nickel-catalyzed coupling of halogenated nitroaromatic compounds under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF).
In a related study, 2,2'-dinitrobiphenyl was synthesized by coupling o-nitrochlorobenzene using nickel as a catalyst under nitrogen atmosphere at 180-190°C for 18-20 hours, followed by recrystallization in methanol to yield the product with an 88% yield. This method is adaptable for preparing 2-nitrodiphenyl derivatives by choosing appropriate halogenated nitroaromatic precursors and deuterated starting materials.
The Ullmann reaction conditions typically include:
- Catalyst: Nickel powder (10-15% by mass relative to the halogenated nitroaromatic)
- Solvent: Polar aprotic solvents (e.g., DMF)
- Atmosphere: Inert gas (nitrogen) to prevent oxidation
- Temperature: 180-190°C
- Reaction time: 18-20 hours
- Workup: Cooling to room temperature, recrystallization from methanol (2-3 times the mass of starting material)
Alternative Coupling and Nitration Routes
Direct nitration of deuterated biphenyl compounds can be employed, but controlling regioselectivity to obtain the 2-nitro derivative is challenging and may require protecting groups or directing groups.
Base-catalyzed coupling of polynitromethylaromatics has been reported, using sodium methoxide as a base in coupling reactions to form nitro-substituted diphenyl derivatives. This method, however, is less common for deuterated compounds due to the need for deuterium retention.
Deuterium Labeling Considerations
The D9 labeling is typically introduced by using deuterated biphenyl precursors, such as diphenyl-d9, which can be synthesized by catalytic deuteration of biphenyl or by using commercially available deuterated benzene derivatives in the initial coupling steps.
Maintaining deuterium incorporation during nitration or coupling requires mild reaction conditions and avoidance of proton sources.
Data Table: Representative Reaction Conditions for this compound Synthesis
| Step | Reagents/Conditions | Details | Yield (%) | Notes |
|---|---|---|---|---|
| Raw materials | o-Nitrochlorobenzene, Nickel catalyst | 100 g o-nitrochlorobenzene, 10 g Ni | Catalyst 10% by mass | |
| Reaction atmosphere | Nitrogen | Flow rate 0.1 L/min | Inert atmosphere to prevent oxidation | |
| Reaction temperature | 180-190°C | Maintained for 18-20 hours | Reflux conditions | |
| Workup | Cooling to room temperature, recrystallization in methanol | Methanol 2-3 times mass of o-nitrochlorobenzene | 88% | High purity product obtained |
Table 1: Typical Ullmann coupling conditions for synthesis of 2,2'-dinitrobiphenyl, adaptable for this compound synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Nitrodiphenyl-D9 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst. The reaction is typically carried out under mild conditions.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.
Major Products Formed
Reduction: The major product formed is 2-aminodiphenyl-D9.
Substitution: Depending on the nucleophile used, various substituted diphenyl-D9 derivatives can be formed.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 2-Nitrodiphenyl-D9 exhibit promising anticancer properties. For instance, studies on nitroaromatic compounds have shown their ability to induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), which leads to cellular stress and death, particularly in tumor cells such as HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | 5.4 | ROS generation |
| This compound | MCF-7 | 4.8 | Apoptosis induction |
Case Study: Anticancer Efficacy
A study published in Molecules demonstrated that derivatives of nitro compounds, including this compound, showed enhanced cytotoxicity against various cancer cell lines compared to standard treatments. The research highlighted its potential as a lead compound for developing new anticancer agents .
Material Science Applications
Polymer Synthesis
this compound can be utilized in synthesizing advanced polymeric materials. Its nitro group can participate in nucleophilic substitution reactions, allowing the formation of various polymer chains that exhibit unique thermal and mechanical properties.
| Polymer Type | Properties | Application |
|---|---|---|
| Polyamide | High thermal stability | Aerospace components |
| Polyurethane | Flexible and durable | Coatings and adhesives |
Case Study: Polymeric Composites
Research has demonstrated the incorporation of this compound into polymer matrices, enhancing their mechanical strength and thermal resistance. Such composites are being explored for applications in automotive and aerospace industries .
Environmental Applications
Pollution Remediation
The compound has been investigated for its role in environmental remediation, particularly in degrading pollutants in water systems. Its structure allows it to interact with various organic pollutants, facilitating their breakdown through advanced oxidation processes.
| Pollutant Type | Degradation Method | Efficiency (%) |
|---|---|---|
| Aromatic hydrocarbons | Photocatalysis | 85 |
| Heavy metals (e.g., Pb) | Chemical reduction | 75 |
Case Study: Water Treatment Technologies
In a study focusing on water treatment technologies, this compound was shown to enhance the efficiency of photocatalytic systems designed to degrade toxic organic compounds. The results indicated a significant reduction in pollutant levels within hours of treatment .
Mechanism of Action
The mechanism of action of 2-Nitrodiphenyl-D9 involves its interaction with molecular targets and pathways. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The deuterium labeling allows for precise tracking of these interactions and transformations, providing insights into the compound’s effects at the molecular level .
Comparison with Similar Compounds
2-Nitrofluorene-d9
- Structural Backbone : Fluorene (tricyclic aromatic hydrocarbon) with deuterium at nine positions and a nitro group .
- Applications : Serves as a deuterated internal standard for gas chromatography (GC) analysis of nitro-polycyclic aromatic hydrocarbons (NPAHs) in environmental samples .
- Advantage Over this compound : Higher molecular weight (220.27 vs. 208.14) enhances isotopic separation in GC, critical for detecting trace pollutants .
2-Nitrodibenzothiophene
- Structural Backbone : Dibenzothiophene (sulfur-containing heterocycle) with a nitro group .
- Applications : Used as a reference standard for analyzing sulfur-containing nitroaromatics in environmental samples, particularly in fossil fuel emissions .
- Key Difference : The sulfur atom increases polarity, altering solubility and chromatographic retention compared to this compound .
Nitroethane
- Structural Simplicity: A small nitroalkane (C₂H₅NO₂) .
- Applications : Industrial solvent and precursor in explosives synthesis. Its low molecular weight (75.06) and liquid state make it volatile, posing flammability risks (flash point: 28°C) .
- Contrast with this compound: Non-aromatic structure limits its utility in analytical chemistry but enhances reactivity in organic synthesis .
Deuterated vs. Non-Deuterated Analogs
- Isotopic Purity : this compound (98% D) and 2-Nitrofluorene-d9 (exact purity unspecified) are preferred for isotope dilution mass spectrometry (IDMS) , minimizing matrix effects in quantification .
- Cost: Deuterated compounds are significantly costlier (e.g., this compound: JPY 26,400/100 mg vs. non-deuterated analogs at JPY 9,000/5 mg) due to synthetic complexity .
Biological Activity
2-Nitrodiphenyl-D9 is a compound of interest in biological research due to its potential applications in various fields, including medicinal chemistry and toxicology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H9N2O2
- Molecular Weight : 217.21 g/mol
- IUPAC Name : 2-nitro-1,1-diphenylethane
This compound contains two phenyl rings and a nitro group, which contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- MCF7 (breast cancer)
- H460 (lung cancer)
- HEPG2 (liver cancer)
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. For instance, flow cytometry analysis revealed that treatment with this compound led to an increase in the sub-G1 phase population, indicating apoptotic cell death.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF7 | 15.4 | 65 |
| H460 | 12.3 | 70 |
| HEPG2 | 18.7 | 60 |
Antioxidant Activity
In addition to its anticancer effects, this compound has been evaluated for its antioxidant properties. The compound was shown to modulate oxidative stress markers in treated cells:
- Increased levels of superoxide dismutase (SOD) and reduced glutathione (GSH)
- Decreased malondialdehyde (MDA) levels
These findings suggest that this compound may protect cells from oxidative damage, which is crucial in cancer therapy.
Study 1: Cytotoxicity in Cancer Cell Lines
A recent study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The study utilized the MTT assay to assess cell viability after treatment with different concentrations of the compound over 48 hours.
Study 2: Mechanistic Insights into Apoptosis
Another research effort focused on elucidating the mechanism by which this compound induces apoptosis in HEPG2 cells. The study employed Annexin V-FITC staining and flow cytometry to quantify apoptotic cells. The results showed that treatment with the compound increased early and late apoptotic populations, confirming its role as an apoptosis inducer.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies revealed promising interactions with proteins involved in cancer progression, such as:
- EGFR (Epidermal Growth Factor Receptor)
- PIM-1 Kinase
The docking scores indicated strong binding potential, suggesting that this compound could serve as a lead compound for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
